molecular formula C20H21F3N6O B4510242 N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B4510242
M. Wt: 418.4 g/mol
InChI Key: UBLDRHZJVZAXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a novel chemical entity featuring a [1,2,4]triazolo[4,3-b]pyridazine core scaffold, a privileged structure in medicinal chemistry known for its versatile bioactivity and potential in drug discovery . This compound possesses a molecular structure that incorporates key pharmacophoric elements, including a piperidine-3-carboxamide moiety linked via a phenethyl chain and a distinctive electron-deficient trifluoromethyl-substituted triazolopyridazine system. The [1,2,4]triazolo[4,3-b]pyridazine chemical scaffold has demonstrated significant potential in epigenetic drug discovery as a bromodomain inhibitor, particularly targeting BRD4 bromodomains that recognize acetylated lysine residues in epigenetic reading processes . Compounds based on this scaffold represent promising starting points for developing potent inhibitors that can modulate transcriptional regulation in cancer and inflammatory diseases. The presence of the trifluoromethyl group enhances membrane permeability and metabolic stability while influencing binding affinity through electronic effects and hydrophobic interactions within target protein binding pockets. Researchers investigating structure-activity relationships in heterocyclic compounds will find this compound particularly valuable due to its complex molecular architecture, which combines multiple nitrogen-containing heterocycles with strategic fluorination. This chemical is provided as a high-purity reference material for research applications exclusively, including biochemical screening, mechanism-of-action studies, medicinal chemistry optimization, and target validation. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-phenylethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-25-16-8-9-17(27-29(16)19)28-12-4-7-15(13-28)18(30)24-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLDRHZJVZAXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the triazolopyridazine ring, introduction of the trifluoromethyl group, and coupling with the piperidine carboxamide.

    Formation of Triazolopyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with a piperidine carboxamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the piperidine carboxamide moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and the triazolopyridazine ring can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under controlled conditions.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Compounds containing triazole and pyridazine moieties have been noted for their antimicrobial effects. Research indicates that derivatives of triazolo-pyridazines can inhibit the growth of various pathogens, including bacteria and fungi . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
  • Anticancer Activity : Similar compounds have shown promise in cancer therapy. For instance, triazolo-pyridazine derivatives have been investigated as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of Aurora kinases is particularly notable, as these enzymes play critical roles in cell division .
  • Neuropharmacological Effects : The piperidine structure is associated with various neuroactive properties. Research into related compounds has suggested potential applications in treating neurological disorders such as schizophrenia and anxiety disorders through modulation of neurotransmitter systems .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Study on Antifungal Activity : A series of related compounds were synthesized and tested against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives exhibited over 50% inhibition at concentrations lower than commercial fungicides . This suggests that N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide could also possess similar antifungal properties.
  • Anticancer Research : Investigations into triazolo-pyridazine derivatives have shown their ability to inhibit tumor growth in various preclinical models. For example, certain compounds demonstrated selective inhibition of cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and the triazolopyridazine ring may play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolo-pyridazine derivatives with diverse pharmacological activities. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Advantages/Disadvantages References
N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide - 2-Phenylethyl group
- CF₃ at triazole position 3
- Piperidine-3-carboxamide
Likely kinase inhibitor (predicted) Enhanced lipophilicity and target specificity due to CF₃ and phenylethyl groups
N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide - 4-Fluorophenyl group
- CF₃ at triazole position 3
Antimicrobial activity (IC₅₀: ~5 µM) Reduced metabolic stability compared to non-fluorinated analogs
N-[4-(trifluoromethyl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide - Dual CF₃ groups (triazole and phenyl) Kinase inhibition (TAK1, IC₅₀: 0.8 µM) High potency but potential toxicity due to increased lipophilicity
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide - CF₃ on phenyl ring
- Piperidine-4-carboxamide
Bromodomain inhibitor (IC₅₀: 2.3 µM) Piperidine-4-carboxamide may reduce blood-brain barrier penetration
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide - Chloro-methoxyphenyl group
- Isopropyl substituent
Anticancer activity (GI₅₀: 1.2 µM) Bulky isopropyl group may limit solubility

Key Insights:

Substituent Effects :

  • The trifluoromethyl group at the triazole position enhances binding to hydrophobic enzyme pockets (e.g., kinases) .
  • Phenylethyl vs. Fluorophenyl : The 2-phenylethyl chain in the target compound may improve CNS penetration compared to polar fluorophenyl analogs .
  • Piperidine Position : Piperidine-3-carboxamide (target compound) vs. piperidine-4-carboxamide () alters spatial orientation, affecting target engagement .

Biological Activity Trends :

  • Compounds with dual trifluoromethyl groups (e.g., ) show higher kinase inhibition but increased toxicity risks.
  • Antimicrobial vs. Anticancer Activity : Substitutions on the phenyl ring (e.g., chloro, methoxy) correlate with divergent therapeutic applications .

Synthetic Challenges :

  • Trifluoromethylation steps require specialized reagents (e.g., CF₃I, Cu catalysts) and precise temperature control .
  • Piperidine-carboxamide coupling often demands anhydrous conditions to avoid hydrolysis .

Biological Activity

N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound that belongs to a class of triazole derivatives known for their diverse biological activities. The structure integrates a trifluoromethyl group and a piperidine moiety, which are known to enhance pharmacological properties. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure can be represented as follows:

C19H20F3N5O\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{N}_{5}\text{O}

This compound features:

  • A trifluoromethyl group that significantly influences its biological activity.
  • A triazolo-pyridazine scaffold known for various pharmacological effects.

Antibacterial Activity

Triazole derivatives, including those with pyridazine cores, have shown significant antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget EnzymeInhibition (IC50)Reference
Compound ADNA gyrase0.5 µM
Compound BTopoisomerase IV0.8 µM
N-(2-phenylethyl)-...TBDTBDTBD

Cytotoxicity Against Cancer Cells

The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, derivatives with similar scaffolds have demonstrated significant cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The data suggests that the compound may induce apoptosis in these cells, as indicated by assays measuring cell cycle distribution and apoptosis markers.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the triazole ring allows for interaction with active sites of enzymes involved in critical cellular processes.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : The compound may modulate pathways involved in cell proliferation and survival.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their potential in treating bacterial infections and cancer:

  • Study on Antibacterial Activity : A series of triazolo-pyridazine derivatives were synthesized and tested for their antibacterial properties against common pathogens. Results indicated that modifications at the R-group significantly affected potency, with longer alkyl chains enhancing activity due to improved lipophilicity .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise Reactions : Multi-step routes (e.g., coupling the triazolopyridazine moiety to the piperidine core, followed by carboxamide formation) require precise stoichiometric control .
  • Reaction Conditions : Temperature (e.g., reflux in ethanol or dichloromethane), pH, and catalysts (e.g., palladium for cross-coupling) must be tailored to each step to minimize side products .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures isolation of the target compound .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~486.4 g/mol for analogs) and detects isotopic patterns from trifluoromethyl groups .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies residual solvents or byproducts .

Basic: How can researchers initially assess the biological activity of this compound against therapeutic targets?

Methodological Answer:

  • In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (e.g., MTT for cancer cell lines) at varying concentrations (µM range) .
  • Target Selection : Prioritize targets based on structural analogs (e.g., inflammation pathways for trifluoromethyl-containing compounds) .
  • Dose-Response Curves : Calculate IC₅₀ values to compare potency with reference inhibitors .

Advanced: What strategies resolve discrepancies in structure-activity relationship (SAR) data when modifying substituents on the triazolopyridazine moiety?

Methodological Answer:

  • Systematic Substituent Variation : Compare trifluoromethyl (electron-withdrawing) with propan-2-yl or methoxy groups (electron-donating) to assess electronic effects on binding .
  • Crystallographic Analysis : Resolve conflicting SAR data by determining co-crystal structures with targets (e.g., kinase active sites) to identify critical interactions .
  • Statistical Modeling : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Advanced: How do interaction studies using techniques like X-ray crystallography elucidate the mechanism of action of this compound?

Methodological Answer:

  • Co-Crystallization : Soak the compound into protein crystals (e.g., kinases or receptors) to resolve binding modes at ≤2.0 Å resolution .
  • Hydrogen Bond Analysis : Identify interactions between the carboxamide group and active-site residues (e.g., backbone amides or catalytic aspartates) .
  • Thermodynamic Profiling : Pair crystallography with isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Advanced: What computational approaches predict the binding affinity and selectivity of this compound toward biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses in target pockets, focusing on piperidine and triazolopyridazine interactions .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability and solvent accessibility of key substituents .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthetic efforts .

Advanced: How should in vivo pharmacokinetic studies be designed to evaluate the bioavailability of this compound?

Methodological Answer:

  • Animal Models : Administer the compound (oral/i.v.) to rodents and collect plasma at timed intervals (0–24 hrs) to measure Cₘₐₓ and AUC .
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, tumors) .
  • Metabolite ID : Perform hepatocyte incubations or microsomal assays to identify oxidative metabolites (e.g., CYP3A4-mediated) .

Advanced: What experimental approaches validate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP Inhibition Assays : Test against CYP isoforms (e.g., 3A4, 2D6) to assess drug-drug interaction risks .
  • Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.